molecular formula C12H13N3O5S B11783608 Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate

Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate

Cat. No.: B11783608
M. Wt: 311.32 g/mol
InChI Key: MVRUPPUZCDQVNT-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate is a complex organic compound that features a pyrazole ring substituted with a hydroxy group and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the hydroxy and sulfamoylphenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired substitutions occur at the correct positions on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfamoyl group may produce an amine derivative.

Scientific Research Applications

Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The hydroxy and sulfamoyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate: Lacks the sulfamoyl group, which may affect its biological activity.

    Methyl 2-(5-hydroxy-1-(2-nitrophenyl)-1H-pyrazol-3-yl)acetate: Contains a nitro group instead of a sulfamoyl group, leading to different reactivity and applications.

Uniqueness

Methyl 2-(5-hydroxy-1-(2-sulfamoylphenyl)-1H-pyrazol-3-yl)acetate is unique due to the presence of both hydroxy and sulfamoyl groups on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13N3O5S

Molecular Weight

311.32 g/mol

IUPAC Name

methyl 2-[3-oxo-2-(2-sulfamoylphenyl)-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C12H13N3O5S/c1-20-12(17)7-8-6-11(16)15(14-8)9-4-2-3-5-10(9)21(13,18)19/h2-6,14H,7H2,1H3,(H2,13,18,19)

InChI Key

MVRUPPUZCDQVNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC=CC=C2S(=O)(=O)N

Origin of Product

United States

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